(5-Tert-butyl-1,3-thiazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

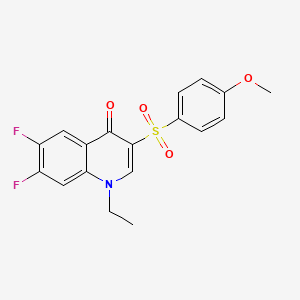

“(5-Tert-butyl-1,3-thiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1803609-92-8 . It has a molecular weight of 171.26 . The IUPAC name for this compound is (5-(tert-butyl)thiazol-2-yl)methanol .

Molecular Structure Analysis

The InChI code for “(5-Tert-butyl-1,3-thiazol-2-yl)methanol” is 1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(5-Tert-butyl-1,3-thiazol-2-yl)methanol” is a liquid at room temperature . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications

1. Fuel Oxygenate Purification and Performance Improvement

(5-Tert-butyl-1,3-thiazol-2-yl)methanol is structurally related to methyl tert-butyl ether (MTBE), a widely used fuel oxygenate. The role of MTBE and similar compounds in improving fuel performance and reducing emissions has been a focal point of research. MTBE, produced through catalytic synthesis with methanol, faces challenges in achieving purity in the final product. Research has delved into membrane methods, particularly pervaporation, for the separation of methanol/MTBE mixtures. Polymer materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, as well as mixed matrix membranes, demonstrate promising transport properties and operational stability for this separation process (Pulyalina et al., 2020).

2. Catalysis in MTBE Synthesis

The synthesis of MTBE, involving methanol and iso-butylene, has been explored with various catalysts. Sulphonated resins were traditionally used but faced environmental and stability concerns. Research shifted towards exploring heteropoly acids like dodecatungstosilicic acid (HSiW) as potential catalysts. Insights into the physical chemistry of the MTBE synthesis, including the interaction of substrates and products with HSiW, have been provided. The study discusses the mechanism of the catalytic reaction, detailing the formation of carbocation from iso-butylene and subsequent reaction with methanol. This comprehensive review of the catalytic process aims to propose a mechanism and set of kinetic equations that describe the complex interactions involved in MTBE synthesis (Bielański et al., 2003).

3. Environmental Impact and Degradation

The environmental fate of fuel oxygenates like MTBE, closely related to (5-Tert-butyl-1,3-thiazol-2-yl)methanol, is crucial, especially their degradability under various redox conditions. Research has focused on the microbial degradation of MTBE and related compounds, such as tert-butyl alcohol (TBA), in the subsurface. The review addresses the thermodynamics of degradation processes, aerobic degradation pathways, and the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying degradation processes. It highlights the biodegradability of MTBE and TBA under various conditions and the challenges in achieving reliable in situ degradation rates and understanding degradation pathways under anoxic conditions (Schmidt et al., 2004).

Safety and Hazards

The safety information for “(5-Tert-butyl-1,3-thiazol-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in inflammatory, antimicrobial, antifungal, antiviral, and antitumor pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to the inhibition or activation of the target, which can result in therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, microbial infection, fungal infection, viral infection, and tumor growth .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

(5-tert-butyl-1,3-thiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIJDMUPJWAOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(S1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)

![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)

![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)

![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)

![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)

![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)